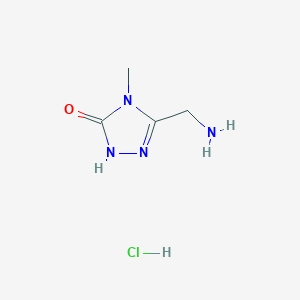

3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Description

Chemical Structure and Properties 3-(Aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (molecular formula: C₅H₁₁ClN₄O) is a hydrochloride salt of a triazolone derivative. Its structure comprises a 4,5-dihydro-1H-1,2,4-triazol-5-one core with a methyl group at position 4 and an aminomethyl substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents compared to the free base, making it more suitable for pharmaceutical applications .

The aminomethyl group may be introduced through reductive amination or protection-deprotection strategies. Triazolone derivatives are known for diverse biological activities, including antimicrobial, antioxidant, and antitumor effects .

Properties

IUPAC Name |

3-(aminomethyl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c1-8-3(2-5)6-7-4(8)9;/h2,5H2,1H3,(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWGDIUEOXNQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955499-30-5 | |

| Record name | 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(Aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C5H10N4O·HCl

- Molecular Weight : 146.17 g/mol

- Solubility : Soluble in water and dimethyl sulfoxide (DMSO)

The biological activity of 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity : A study evaluated the efficacy of the compound against various bacterial strains. The results indicated that it could effectively inhibit the growth of multi-drug resistant strains, suggesting its potential as a new antibiotic agent.

- Cancer Research : In vitro studies demonstrated that treatment with 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride led to significant apoptosis in breast cancer cells. The mechanism involved increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction.

- Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegeneration. The compound showed promise in reducing neuronal cell death and inflammation markers.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. Specifically, 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has been studied for its potential as an antifungal and antibacterial agent. A study demonstrated that triazole derivatives can inhibit the growth of various pathogenic fungi and bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. Compounds containing the triazole ring have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival .

Agricultural Applications

Fungicides

The compound's structure allows it to function as a potential fungicide. Triazole compounds are known to inhibit the biosynthesis of ergosterol in fungi, which is essential for fungal cell membrane integrity. This property makes them valuable in agricultural settings for protecting crops from fungal infections .

Plant Growth Regulators

There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can influence plant metabolism and growth patterns, enhancing crop yield and resilience against environmental stressors .

Materials Science

Electrolyte Additives in Solar Cells

3-(Aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has been explored as an electrolyte additive in dye-sensitized solar cells (DSSCs). Its incorporation can improve the efficiency and stability of the solar cells by enhancing charge transport properties .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in synthesizing various heterocyclic compounds that are important in pharmaceuticals and agrochemicals. Its ability to react with different electrophiles allows for the creation of diverse chemical entities with potential applications in drug development .

Table 1: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings

Bioactivity: The aminomethyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to bulkier substituents (e.g., m-chlorobenzyl or diethylaminobenzylideneamino groups). However, direct comparative bioactivity data are lacking .

Non-ionic derivatives (e.g., 3-(4-methoxyphenyl)-4-methyl analog in ) exhibit higher lipophilicity, favoring passive diffusion across biological barriers.

Synthetic Accessibility: Compounds with aromatic substituents (e.g., benzylidenamino groups) require multi-step syntheses involving condensation and acylation , whereas the aminomethyl group may simplify functionalization.

Therapeutic Potential vs. Herbicidal Use

- Pharmaceutical candidates : The target compound’s polar nature aligns with drug-like properties, whereas herbicidal derivatives (e.g., carfentrazone-ethyl) prioritize lipophilicity and environmental stability .

- Antitumor activity: Triazolones with aryl substituents (e.g., 4-chlorophenyl) show moderate antitumor effects in vitro (IC₅₀: 20–100 μM) , but the aminomethyl variant’s efficacy remains untested.

Preparation Methods

Synthesis of the Triazolone Core

The triazolone ring is typically synthesized starting from semicarbazide derivatives. Semicarbazide or its acid salts (such as sulfonic acid salts) are used as starting materials due to their reactivity in forming the 1,2,4-triazole ring.

A patented process for related compounds such as 3-chloromethyl-1,2,4-triazolin-5-one involves reacting alkyl or aryl sulfonic acid salts of semicarbazide with appropriate reagents under controlled acidic conditions (0.5 to 5 N hydrochloric acid or trifluoroacetic acid) and elevated temperature to form the triazolone ring efficiently, with high purity and yield.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 3-position can be introduced through nucleophilic substitution or reductive amination strategies on suitable intermediates such as chloromethyl derivatives of the triazolone ring.

For example, 3-chloromethyl-1,2,4-triazolin-5-one can be converted to 3-(aminomethyl)-1,2,4-triazolin-5-one by reaction with ammonia or amines under nucleophilic substitution conditions, followed by purification and isolation.

Methyl Group Introduction at the 4-Position

The methyl group at the 4-position is typically introduced via alkylation reactions or by using methyl-substituted starting materials during ring formation.

Alternatively, the use of methyl-substituted semicarbazide derivatives or methylated hydrazine precursors can facilitate direct incorporation of the methyl group into the triazolone ring during cyclization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

- Methodology : The compound can be synthesized via condensation reactions between 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and substituted aldehydes. For example, refluxing the precursor with aldehydes in ethanol using glacial acetic acid as a catalyst (5–10 drops) for 4–6 hours under anhydrous conditions yields Schiff base derivatives. Post-synthesis purification involves solvent evaporation, filtration, and recrystallization from ethanol or acetonitrile .

- Validation : Confirm product formation via melting point analysis, IR (to detect imine C=N stretches at ~1600 cm⁻¹), and ¹H/¹³C NMR (to identify characteristic azomethine proton signals at δ 8.2–8.5 ppm) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Compare experimental absorption bands (e.g., N-H stretches at ~3200 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) with theoretical spectra generated via density functional theory (DFT/B3LYP) or Hartree-Fock (HF) methods using 6-311G(d,p) basis sets .

- NMR Analysis : Use the GIAO method in Gaussian G09W to calculate isotropic chemical shifts. Plot experimental vs. theoretical δ values (δ_exp = a + b·δ_calc) and assess linear regression coefficients (R² > 0.95 indicates reliability) .

Advanced Research Questions

Q. How can computational methods predict electronic and thermodynamic properties of this compound?

- Methodology :

- DFT/HF Calculations : Optimize geometry using B3LYP/6-311G(d,p) to determine bond lengths, angles, and dihedral angles. Calculate HOMO-LUMO energy gaps to assess reactivity (e.g., lower gaps correlate with higher electron transfer capacity) .

- Thermodynamic Properties : Compute entropy (S), enthalpy (H), and Gibbs free energy (G) using frequency calculations. Compare with experimental DSC/TGA data to evaluate thermal stability .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodology :

- Error Analysis : Calculate standard errors (SE) and regression coefficients (a, b) via SigmaPlot. Discrepancies in ¹H NMR shifts > 0.5 ppm may arise from solvent effects (gas-phase vs. ethanol) or neglect of relativistic corrections in calculations .

- Solvent Modeling : Re-run simulations with implicit solvent models (e.g., PCM for ethanol) to improve agreement with experimental UV-vis spectra .

Q. How can potentiometric titration determine acidity constants (pKa) of triazolone derivatives?

- Methodology : Dissolve the compound in non-aqueous solvents (e.g., isopropyl alcohol) due to low aqueous solubility. Titrate with tetrabutylammonium hydroxide (TBAH) and monitor pH changes. Calculate pKa using the half-neutralization method and validate via comparison with DFT-derived molecular hardness/softness parameters .

Q. What experimental designs link substituent effects to antioxidant activity?

- Methodology :

- DPPH/ABTS Assays : Measure radical scavenging activity at varying concentrations (10–100 μM). Correlate IC₅₀ values with electronic descriptors (e.g., HOMO energy, electronegativity) from DFT studies .

- Structure-Activity Relationships (SAR) : Introduce electron-donating groups (e.g., -OCH₃) to enhance antioxidant capacity via resonance stabilization of radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.